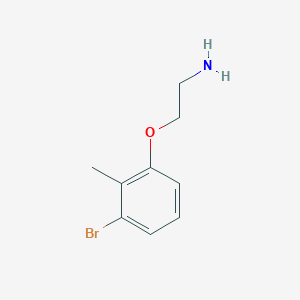
Adenosine-5'-O-diphospho-(1''-(4-nitrophenoxy)-ribose)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose): is a complex organic compound that plays a significant role in various biochemical processes It is a derivative of adenosine diphosphate (ADP) and contains a nitrophenoxy group attached to the ribose moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) typically involves the following steps:
Starting Materials: Adenosine diphosphate (ADP) and 4-nitrophenol.
Activation of ADP: ADP is activated using a coupling reagent such as carbodiimide or a phosphoramidite reagent.
Coupling Reaction: The activated ADP is then reacted with 4-nitrophenol in the presence of a base such as triethylamine to form the desired compound.
Purification: The product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as preparative HPLC or crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) can undergo oxidation reactions, particularly at the nitrophenoxy group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenoxy group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted adenosine diphosphate derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Analogues: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is used as a precursor for the synthesis of various analogues for studying enzyme-substrate interactions.
Biology:
Cell Signaling: The compound is involved in studying cellular signaling pathways, particularly those involving ADP-ribosylation.
Enzyme Inhibition: It is used to investigate the inhibition of enzymes such as poly(ADP-ribose) polymerases (PARPs).
Medicine:
Drug Development: The compound is explored for its potential in developing drugs targeting diseases related to ADP-ribosylation, such as cancer and neurodegenerative disorders.
Industry:
Biochemical Assays: It is used in various biochemical assays to study enzyme kinetics and substrate specificity.
Mechanism of Action
Molecular Targets and Pathways: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) exerts its effects primarily through its interaction with enzymes involved in ADP-ribosylation. It acts as a substrate or inhibitor for these enzymes, affecting cellular processes such as DNA repair, gene expression, and signal transduction. The nitrophenoxy group can also participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Adenosine-5’-O-diphospho-(1’'-(4-aminophenoxy)-ribose): Similar structure but with an amino group instead of a nitrophenoxy group.
Adenosine-5’-O-diphospho-(1’'-(4-methoxyphenoxy)-ribose): Contains a methoxy group instead of a nitrophenoxy group.
Uniqueness: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and can undergo unique chemical reactions, making the compound valuable for research and industrial applications.
Properties
Molecular Formula |
C21H26N6O17P2 |
|---|---|
Molecular Weight |
696.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,4,5-trihydroxypentanoate |
InChI |
InChI=1S/C21H26N6O17P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(32)15(31)12(42-20)6-40-46(39,44-45(36,37)38)43-17(14(30)11(29)5-28)21(33)41-10-3-1-9(2-4-10)27(34)35/h1-4,7-8,11-12,14-17,20,28-32H,5-6H2,(H2,22,23,24)(H2,36,37,38) |
InChI Key |
RCULIYXBWRLLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(C(CO)O)O)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)
![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)




